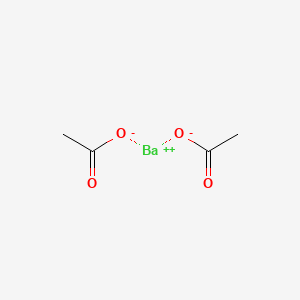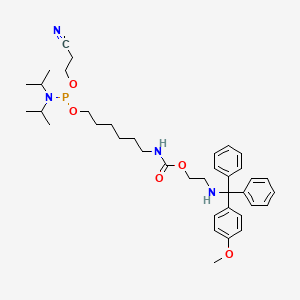
Chloroplatinic acid hexahydrate, BioXtra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroplatinic acid hexahydrate is typically prepared by dissolving platinum metal in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows :
Pt+4HNO3+6HCl→H2PtCl6+4NO2+4H2O
The resulting solution is then evaporated to yield brownish-red crystals of chloroplatinic acid hexahydrate.
Industrial Production Methods: In industrial settings, chloroplatinic acid hexahydrate can also be produced by exposing an aqueous suspension of platinum particles to chlorine gas or through electrolysis .
Chemical Reactions Analysis
Types of Reactions: Chloroplatinic acid hexahydrate undergoes various types of chemical reactions, including:
Oxidation: When heated, it decomposes to platinum(IV) chloride.
Reduction: It can be reduced by sulfur dioxide to form platinum(II) chloride.
Substitution: Reacts with ammonium salts to form ammonium hexachloroplatinate.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen.
Reduction: Using reducing agents like sulfur dioxide.
Substitution: Reacting with ammonium salts in aqueous solution.
Major Products:
Oxidation: Platinum(IV) chloride.
Reduction: Platinum(II) chloride.
Substitution: Ammonium hexachloroplatinate.
Scientific Research Applications
Chloroplatinic acid hexahydrate is widely used in scientific research and industrial applications, including :
Catalysis: Used as a precursor for platinum catalysts in various chemical reactions, including hydrosilylation and hydrogenation.
Nanotechnology: Employed in the synthesis of platinum nanoparticles and nanocomposites.
Analytical Chemistry: Utilized in the quantitative analysis of potassium by selective precipitation as potassium chloroplatinate.
Material Science: Used in the preparation of platinum-decorated nanomaterials for sensors and other advanced materials.
Mechanism of Action
The mechanism by which chloroplatinic acid hexahydrate exerts its effects is primarily through its ability to act as a source of platinum ions. These ions can participate in various catalytic processes, including the formation of platinum complexes with organic and inorganic ligands. The platinum ions can also facilitate electron transfer reactions, making them effective catalysts in redox reactions .
Comparison with Similar Compounds
- Hexachloropalladic acid
- Potassium hexachloroplatinate
- Ammonium hexachloroplatinate
- Rubidium hexachloroplatinate
- Caesium hexachloroplatinate
Comparison: Chloroplatinic acid hexahydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. Compared to other hexachloroplatinate compounds, it is more commonly used as a precursor for platinum-based catalysts and in the synthesis of platinum nanoparticles .
Properties
Molecular Formula |
Cl6H14O6Pt |
|---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
tetrachloroplatinum;hexahydrate;dihydrochloride |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |
InChI Key |
PIJUVEPNGATXOD-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12043061.png)









![1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)

